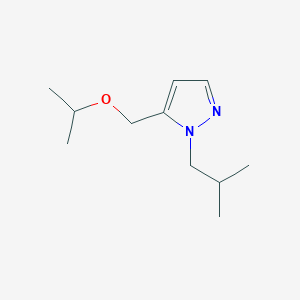

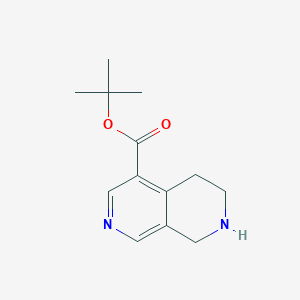

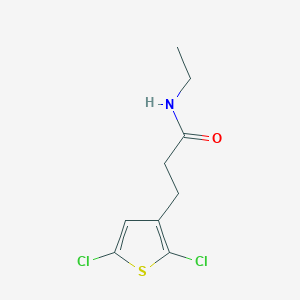

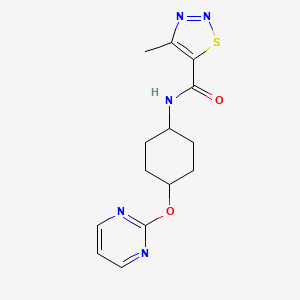

![molecular formula C5H14N4OS2 B3008967 [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea CAS No. 2305949-24-8](/img/structure/B3008967.png)

[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "[Bis(dimethylamino)-oxo-lambda^6-sulfanylidene]thiourea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and characteristics of similar sulfur-containing compounds. For instance, the synthesis and characterization of aryl-substituted thiourea compounds are detailed, which exhibit intramolecular hydrogen bonds and close contacts with sulfur atoms in adjacent molecules . Additionally, the synthesis of organoelement species with antimony-sulfur fragments is described, providing information on molecular conformations and intermolecular interactions .

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves specific reactions and conditions. For example, bis(dimethylstibanyl)sulfane was prepared by oxidation of tetramethyldistibane with sulfur, indicating a method that could potentially be adapted for the synthesis of thiourea derivatives . The synthesis of aryl-substituted thioureas is not detailed in the provided papers, but it is likely to involve the reaction of amines with thiocarbonyl compounds .

Molecular Structure Analysis

The molecular structure of related compounds shows significant conformational behavior and intramolecular interactions. Aryl-substituted thioureas exhibit intramolecular hydrogen bonds, which are crucial for the stability and reactivity of these compounds . The crystal structure analysis of bis(dimethylstibanyl)oxane and -sulfane reveals specific conformations and intermolecular interactions, which could be analogous to the molecular structure of thiourea derivatives .

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions of "[Bis(dimethylamino)-oxo-lambda^6-sulfanylidene]thiourea" specifically. However, the reactivity of thioureas generally involves their hydrogen bonding capability and their role as ligands in coordination chemistry. The intramolecular hydrogen bonds observed in aryl-substituted thioureas suggest that similar compounds could participate in a variety of chemical reactions, including nucleophilic addition to the thiocarbonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of related sulfur-containing compounds are influenced by their molecular structure. For instance, the red shift of the N-H stretch in the IR spectroscopy of aryl-substituted thioureas indicates the influence of the basicity of the NR2 substituents on their vibrational properties . The melting points and crystal structures of bis(dimethylstibanyl)oxane and -sulfane provide information on the solid-state properties of these compounds, which could be related to the physical properties of thiourea derivatives .

Wissenschaftliche Forschungsanwendungen

1. Catalyst in Copper-Catalyzed Synthesis

Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea has been used as a catalyst in copper(I)-catalyzed dimerization of imidazopyridines, using isothiocyanate as the sulfur source. This process yields sulfur-bridged imidazopyridines with good yields under optimized conditions, and thiourea is a key intermediate in this catalytic system (Tian et al., 2019).

2. Formation of Dinuclear Palladium Complexes

In the formation of dinuclear palladium complexes, this compound reacts under specific conditions to produce various complexes with distinct properties and structures. These complexes have been characterized by different spectroscopic methods and crystallography, indicating potential applications in inorganic chemistry (Lozan et al., 2007).

3. Role in Synthesis of Aryl-substituted Thioureas

The compound plays a significant role in the synthesis of aryl-substituted thioureas. These compounds exhibit unique intramolecular hydrogen bonding, as observed through NMR and IR spectroscopy. The differences in basicity of the substituents account for shifts in N—H stretch, indicating potential for nuanced chemical applications (Lee, 2023).

4. Electrogenerated Chemiluminescence Application

It has been utilized in electrogenerated chemiluminescence (ECL) systems. Specifically, in an anodic Ru(bpy)32+ ECL system, it served as a coreactant, displaying higher ECL intensity compared to traditional systems and enabling selective detection of thiourea (Saqib et al., 2020).

5. Asymmetric Catalysis

This compound has been used in asymmetric catalysis, particularly in Michael reactions involving 1,3-dicarbonyl compounds and nitroolefins. Its efficiency in these reactions has been linked to its structural features, which activate the reactants to yield products with high enantio- and diastereoselectivity (Okino et al., 2005).

6. Anion Binding Properties

The compound's derivatives have been studied for their anion binding properties, especially for sulfate ions. The structure and electronic features of these derivatives make them suitable for selective and efficient anion binding, which is critical in various chemical sensing and separation applications (Reyheller & Kubik, 2007).

7. Complexation of Oxoanions

Research has shown that hosts with thiourea groups derived from bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea exhibit strong binding to oxoanions, such as H2PO4− and H2AsO4−, through hydrogen bonds. This finding is significant for applications in selective ion sensing and molecular recognition (Leung et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of EN300-7437222 are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that many similar compounds interact with their targets through a variety of mechanisms, such as binding to specific receptors or enzymes, disrupting cellular processes, or altering the properties of cell membranes .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, including those involved in cell growth, metabolism, and immune response .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of EN300-7437222’s action are currently under investigation. Similar compounds have been found to have a variety of effects, including inhibiting cell growth, inducing cell death, and modulating immune response .

Action Environment

The action, efficacy, and stability of EN300-7437222 can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of other chemicals, and the specific characteristics of the biological system in which the compound is acting .

Zukünftige Richtungen

Amino-functionalized thioureas, such as [Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea, are widely used organocatalysts with virtually unknown environmental safety data . Environmental pollution with chiral organic compounds is an emerging problem requiring innovative sensing methods . Therefore, future research could focus on the environmental impact of these compounds and the development of methods for their detection and removal.

Eigenschaften

IUPAC Name |

[bis(dimethylamino)-oxo-λ6-sulfanylidene]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4OS2/c1-8(2)12(10,9(3)4)7-5(6)11/h1-4H3,(H2,6,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQVYFWGIUOVFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=NC(=S)N)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)

![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)

![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)

![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)